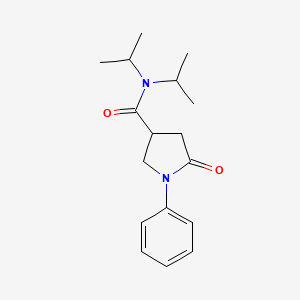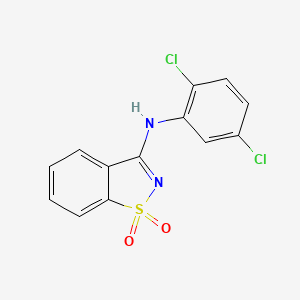![molecular formula C25H30N6O B5546510 N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)
N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea" is a chemical compound studied in the context of medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of related urea compounds involves reactions of isocyanates or isothiocyanates with other chemical entities. For example, N-arylsulfonyl-N'-(pyrimidin-4-yl)ureas were synthesized from arylsulfonyl isocyanates and 4-amino-2,6-dialkylpyrimidines (Zeuner & Niclas, 1989).
Molecular Structure Analysis
Detailed molecular structure analysis is conducted using methods like X-ray crystallography, NMR, and FT-IR spectroscopy. For instance, the structure of related compounds like N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas was studied using X-ray structural analysis (Bosc & Jarry, 1998).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as cyclization, Michael addition, and rearrangements. For example, the reaction of N-(3-butenyl)ureas to 6-(bromomethyl)-2-iminourethanes, leading to various pyrimidinones, is an example of this (Kuznetsov et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and molecular weight are typically analyzed. Studies on similar compounds, like 4,5,8a-Triphenylperhydropyrimido[4,5-d]pyrimidine-2,7-dione monohydrate, provide insights into their physical properties (Zhu et al., 2010).
科学的研究の応用
Scientific Research Applications
Impact on Food Toxicants Formation
- Research has highlighted the role of certain compounds in the formation and fate of food toxicants, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is produced through reactions involving phenylacetaldehyde and creati(ni)ne, in the presence of formaldehyde and ammonia. These findings suggest potential implications in understanding how similar chemical structures might interact in food processing and storage, potentially contributing to or mitigating the formation of harmful substances (Zamora & Hidalgo, 2015).
Applications in Drug Design
- The unique hydrogen bonding capabilities of ureas make them significant in drug design, incorporated in molecules displaying a broad range of bioactivities. This insight into urea derivatives as modulators of biological targets can inform the development of new therapeutic agents, highlighting the potential medicinal chemistry applications of complex urea compounds (Jagtap et al., 2017).
Nitrogen Metabolism in Aquatic Systems
- Urea plays a critical role in nitrogen metabolism within aquatic ecosystems, serving as a significant nitrogen source for primary producers. Understanding urea's metabolic pathways and regulatory mechanisms can provide insights into managing aquatic environments and the biochemical roles of similar compounds in ecological contexts (Solomon et al., 2010).
Therapeutic Potential in Neurodegenerative Diseases
- Compounds like ursolic acid, found in several plants, have shown potential in managing neurodegenerative and psychiatric diseases due to their ability to prevent oxidative damage and modulate the monoaminergic system. Research into such compounds may offer pathways for developing treatments based on the chemical properties and therapeutic effects of complex urea derivatives (Ramos-Hryb et al., 2017).
Environmental and Safety Assessments
- Studies on the use of urea as a nitrogen fertilizer have addressed environmental concerns, such as ammonia volatilization and greenhouse gas emissions. These investigations underscore the importance of assessing the environmental impact and safety of chemical compounds, including those related to urea, in agricultural practices (Ray et al., 2020).
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-17-13-18(2)15-22(14-17)29-25(32)28-21-9-7-20(8-10-21)27-24-26-19(3)16-23(30-24)31-11-5-4-6-12-31/h7-10,13-16H,4-6,11-12H2,1-3H3,(H,26,27,30)(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWBXCPYYTVVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)
![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)
![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)
![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)
![3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5546514.png)
